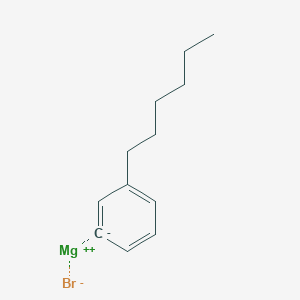

Magnesium;hexylbenzene;bromide

Description

Historical Development and Contemporary Significance of Grignard Reagents

The discovery of organomagnesium halides by French chemist Victor Grignard in 1900 marked a watershed moment in organic synthesis. acs.orgwikipedia.org This discovery, which earned him the Nobel Prize in Chemistry in 1912, provided a remarkably effective method for forming carbon-carbon bonds. wikipedia.orgmasterorganicchemistry.comnumberanalytics.com Prior to Grignard's work, the creation of these fundamental linkages in organic molecules was a significant challenge. numberanalytics.comtutorchase.com Grignard's breakthrough involved the reaction of an organic halide with magnesium metal in an ethereal solvent, leading to the formation of what is now known as a Grignard reagent. acs.orgmasterorganicchemistry.com

These reagents, with the general formula R-Mg-X (where R is an organic group and X is a halogen), quickly became a cornerstone of synthetic chemistry due to their ease of preparation and high reactivity. acs.orgwikipedia.org Over a century later, Grignard reagents, including aryl variants like hexylphenylmagnesium bromide, remain fundamentally important. acs.orgnumberanalytics.com Their contemporary significance is underscored by their continued and widespread use in both academic research and industrial processes for the synthesis of a vast array of compounds, from pharmaceuticals to complex natural products. numberanalytics.comacs.orgcdnsciencepub.com

General Classification and Structural Aspects of Aryl Organomagnesium Halides

Aryl organomagnesium halides belong to the broader class of Grignard reagents, which are organomagnesium compounds. wikipedia.org They are characterized by the general formula Ar-Mg-X, where "Ar" represents an aryl group (a functional group derived from an aromatic ring) and "X" is a halogen (typically bromine, chlorine, or iodine). wikipedia.orglibretexts.org The subject of this article, "Magnesium;hexylbenzene (B86705);bromide," falls into this category, with a hexyl-substituted phenyl group as the aryl component.

The structure of Grignard reagents in solution is more complex than the simple R-Mg-X formula suggests. acs.org In ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF), the magnesium atom is typically coordinated to two solvent molecules, resulting in a tetrahedral geometry. wikipedia.org Furthermore, Grignard reagents exist in equilibrium with diorganomagnesium (R₂Mg) and magnesium dihalide (MgX₂) species, an equilibrium known as the Schlenk equilibrium. acs.org The carbon-magnesium bond is highly polarized, with the carbon atom bearing a partial negative charge, making it a potent nucleophile. wikipedia.orgleah4sci.com This nucleophilic character is the foundation of the reactivity of Grignard reagents. masterorganicchemistry.comwikipedia.org

Importance of Aryl Organomagnesium Reagents for Carbon-Carbon Bond Formation in Complex Molecule Synthesis

The paramount importance of aryl organomagnesium reagents lies in their exceptional ability to form carbon-carbon bonds, a fundamental process in the construction of complex organic molecules. masterorganicchemistry.comnumberanalytics.comtutorchase.com The nucleophilic carbon of the Grignard reagent readily attacks electrophilic carbon centers, such as those in carbonyl compounds (aldehydes, ketones, esters), to create new C-C single bonds. masterorganicchemistry.compressbooks.pub

This reactivity is harnessed extensively in multi-step syntheses of intricate molecules, including pharmaceuticals, agrochemicals, and natural products. numberanalytics.comacs.orgcdnsciencepub.com For instance, the reaction of an aryl Grignard reagent with an aldehyde or ketone yields a secondary or tertiary alcohol, respectively, incorporating the aryl group into the product. pressbooks.pubebsco.com These reactions are often key steps in building the carbon skeleton of the target molecule. numberanalytics.com The versatility and reliability of aryl Grignard reagents in forging these critical bonds have solidified their position as an indispensable tool in the arsenal (B13267) of synthetic organic chemists. numberanalytics.comcdnsciencepub.com

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C12H17BrMg |

|---|---|

Molecular Weight |

265.47 g/mol |

IUPAC Name |

magnesium;hexylbenzene;bromide |

InChI |

InChI=1S/C12H17.BrH.Mg/c1-2-3-4-6-9-12-10-7-5-8-11-12;;/h5,7,10-11H,2-4,6,9H2,1H3;1H;/q-1;;+2/p-1 |

InChI Key |

XBLYPRRYBUJOKP-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCC1=CC=C[C-]=C1.[Mg+2].[Br-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Arylmagnesium Bromides

Direct Magnesiation of Aryl Bromides: Refinements and Challenges

The direct insertion of magnesium metal into an aryl-halogen bond remains a fundamental method for generating Grignard reagents. The process involves the reaction of an aryl bromide with magnesium turnings, typically in an ethereal solvent, to form the corresponding arylmagnesium bromide. However, the success of this reaction is highly dependent on carefully controlled parameters.

Optimization of Reaction Conditions for Aryl Bromide Substrates

The formation of arylmagnesium bromides is often more challenging than their alkyl counterparts due to the lower reactivity of aryl halides. Optimization of reaction conditions is therefore critical to achieve high yields and prevent side reactions. Key factors include temperature, concentration, and the nature of the aryl substrate.

Temperature control is crucial for managing the reaction rate and selectivity. numberanalytics.com While some reactions require heating to initiate, many Grignar preparations are carried out at low to moderate temperatures, often between -78°C and 0°C, to minimize side reactions like Wurtz coupling. numberanalytics.com For many aryl bromides, initiation can be achieved at or below 20°C, well below the boiling point of common solvents like Tetrahydrofuran (B95107) (THF), which allows for safer process control on a larger scale. acs.orgacs.org Flow chemistry has emerged as a powerful tool for studying and optimizing these reactions, allowing for precise control over residence time and temperature, which is essential for maximizing the yield of the desired mono-addition product while minimizing subsequent reactions. mit.eduacs.org

The electronic properties of the aryl bromide also significantly influence reactivity. Electron-withdrawing groups on the aromatic ring can accelerate the rate of magnesium-halogen exchange, whereas electron-donating groups tend to slow it down. harvard.edu

Strategies for Magnesium Metal Activation (e.g., Mechanical, Chemical)

A primary challenge in Grignard reagent synthesis is overcoming the passivating oxide layer (MgO) on the surface of the magnesium metal. Activation of the magnesium surface is essential to initiate the reaction. Various physical and chemical methods are employed to expose a fresh, reactive metal surface. researchgate.net

Mechanical Activation: Simply stirring the magnesium turnings under an inert atmosphere can help break down the oxide layer, providing a more reliable initiation. acs.orggoogle.com Sonication and microwave irradiation are other physical methods that can be used to activate the magnesium surface. researchgate.net

Chemical Activation: This is the most common approach. Small amounts of initiators are added to the reaction mixture.

Iodine: A crystal of iodine is frequently used. It reacts with the magnesium to form magnesium iodide, which helps to etch the oxide layer.

1,2-Dibromoethane: This compound reacts with magnesium to form ethylene (B1197577) gas and magnesium bromide, exposing a fresh metal surface. orgsyn.org

Reducing Agents: Powerful reducing agents can be used to activate the magnesium. Diisobutylaluminum hydride (DIBAH) has been shown to be a reliable activating reagent, allowing for the initiation of aryl Grignard formation at or below 20°C. acs.orgacs.orgresearchgate.net This method is particularly valuable for large-scale industrial preparations where avoiding high temperatures during initiation is a significant safety advantage. acs.org Another approach involves the reduction of magnesium chloride with lithium and a catalytic amount of naphthalene (B1677914) to produce a highly reactive magnesium powder. unl.edu

| Activation Method | Description | Advantages |

| Mechanical Stirring | Continuous stirring of magnesium turnings under inert gas. acs.org | Simple, avoids chemical contaminants. acs.org |

| **Iodine (I₂) ** | Addition of a small crystal of iodine. | Common, visually indicates reaction initiation. |

| 1,2-Dibromoethane | Addition of a small amount to the reaction. orgsyn.org | Effective at cleaning the Mg surface. orgsyn.org |

| DIBAH | Use of diisobutylaluminum hydride as an activator. acs.org | Allows for low-temperature initiation, enhancing safety. acs.orgacs.org |

| Rieke Magnesium | Reduction of MgCl₂ with an alkali metal (e.g., Li). unl.edu | Produces highly reactive magnesium powder. unl.edu |

Impact of Ethereal Solvents (e.g., Tetrahydrofuran, Diethyl Ether) on Reagent Formation and Stability

Ethereal solvents are essential for the synthesis of Grignard reagents as they are aprotic and solubilize the organomagnesium species by coordinating to the magnesium center. quora.comquora.com The choice of solvent significantly impacts the reagent's formation, stability, and reactivity. numberanalytics.com The most commonly used solvents are diethyl ether (Et₂O) and tetrahydrofuran (THF). quora.com

Diethyl Ether (Et₂O): A traditional solvent for Grignard reactions, it is effective for many substrates. numberanalytics.com Its low boiling point (34.6°C) allows for gentle reflux to control the reaction temperature. quora.comstackexchange.com

Tetrahydrofuran (THF): THF is a more polar ether and a stronger Lewis base than diethyl ether, meaning it can better solvate and stabilize the magnesium cation. quora.comstackexchange.com This enhanced stabilization can make the associated carbanion more nucleophilic and thus more reactive. quora.com Its higher boiling point (66°C) can be advantageous for less reactive halides that require heating to initiate or sustain the reaction. stackexchange.comreddit.com For many aryl bromides, THF is the preferred solvent. harvard.edu

The solvent plays a critical role in the Schlenk equilibrium, which describes the distribution of species in a Grignard solution:

2 RMgX ⇌ R₂Mg + MgX₂

The position of this equilibrium is influenced by the solvent, which in turn affects the reactivity of the Grignard reagent.

| Solvent | Boiling Point (°C) | Key Features |

| Diethyl Ether | 34.6 | Traditional solvent, easy temperature control via reflux. quora.comstackexchange.com |

| Tetrahydrofuran (THF) | 66 | More polar, better stabilization of RMgX, can increase reactivity, useful for unreactive halides. quora.comstackexchange.comreddit.com |

Role of Additives in Enhancing Arylmagnesium Bromide Formation (e.g., Lithium Chloride)

The addition of salts, particularly lithium chloride (LiCl), has revolutionized the preparation and reactivity of Grignard reagents. The resulting "turbo-Grignard reagents" (e.g., i-PrMgCl·LiCl) exhibit significantly enhanced reactivity. researchgate.net

When used in direct magnesiation, LiCl promotes the formation of aryl Grignard reagents under milder conditions than traditionally required. thieme-connect.de The presence of LiCl helps to break down polymeric Grignard aggregates, forming more reactive monomeric species. uni-muenchen.de This allows for the synthesis of functionalized arylmagnesium reagents from aryl bromides and even less reactive aryl chlorides at lower temperatures, preserving sensitive functional groups that would not survive harsher conditions. thieme-connect.declockss.org The resulting LiCl-complexed Grignard reagents also show higher reactivity in subsequent reactions, such as cross-couplings and additions. thieme-connect.denih.gov

Halogen-Magnesium Exchange Reactions for Functionalized Arylmagnesium Bromides

An increasingly important alternative to direct magnesiation is the halogen-magnesium exchange. This method involves reacting an aryl halide with a pre-formed, non-nucleophilic Grignard reagent, such as isopropylmagnesium bromide or chloride. harvard.edu This technique is particularly valuable for preparing highly functionalized arylmagnesium reagents that are incompatible with the conditions of direct insertion. harvard.edu

RX + R'MgX' ⇌ RMgX' + R'X

Development of Mild and Selective Exchange Protocols

The development of mild and highly selective exchange protocols has been a major advance. The key is to use an exchange reagent that is reactive enough to undergo the exchange but not so nucleophilic that it attacks functional groups on the substrate.

The use of i-PrMgCl·LiCl has become a benchmark for these reactions. clockss.org The LiCl additive dramatically accelerates the rate of Br/Mg exchange, allowing the reactions to proceed smoothly at low temperatures (e.g., -15°C to 25°C). thieme-connect.declockss.org This mildness tolerates a wide array of sensitive functional groups, including esters, nitriles, and even some ketones. harvard.educlockss.org The exchange is often faster for aryl iodides than for bromides. clockss.org Furthermore, the reaction can be highly regioselective, with dibromides often undergoing selective exchange at the bromine atom that is ortho to a chelating group. harvard.edu More reactive magnesium ate-complexes, such as dibutylisopropylmagnesate (iPr(n)Bu₂MgLi), can achieve selective bromine-magnesium exchange at temperatures as low as -78°C. nih.gov

These mild protocols have significantly broadened the scope of Grignard chemistry, enabling the synthesis of complex, polyfunctionalized aromatic molecules. clockss.orgnih.gov

Functional Group Tolerance in Halogen-Magnesium Exchange

The direct insertion of magnesium into an aryl halide can be incompatible with sensitive functional groups. The halogen-magnesium exchange reaction offers a milder and more chemoselective alternative for preparing highly functionalized organomagnesium reagents. harvard.edu This method typically involves reacting an aryl halide (iodide or bromide) with a pre-formed, non-nucleophilic Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl) or isopropylmagnesium bromide (i-PrMgBr). harvard.eduacs.org The equilibrium of the reaction is driven by the formation of a more stable organomagnesium species.

A significant breakthrough in this area was the discovery that the addition of lithium chloride (LiCl) to the exchange reagent dramatically accelerates the reaction rate and enhances its scope. clockss.orgresearchgate.net The resulting i-PrMgCl·LiCl reagent can effect Br/Mg and I/Mg exchanges at much lower temperatures (as low as -78°C) than previously possible. clockss.orgnih.gov This low-temperature reactivity is key to its remarkable functional group tolerance, as it prevents the Grignard reagent from reacting with sensitive groups present on the aromatic ring. harvard.edu

The enhanced reactivity is attributed to the formation of a more reactive "ate" complex and the ability of LiCl to break down passivating magnesium salt clusters. clockss.orgresearchgate.net Consequently, aryl bromides bearing ester, cyano, nitro, and even some ketone functionalities, which would be incompatible under traditional Grignard formation conditions, can be successfully converted to their corresponding magnesium derivatives. harvard.educlockss.org

The rate of exchange is influenced by the electronic properties of the aromatic ring; electron-withdrawing groups accelerate the reaction, while electron-donating groups slow it down. harvard.edu This allows for regioselective exchange reactions on polyhalogenated aromatic compounds. For instance, in 1,2-dibromobenzene, a single, selective exchange occurs to furnish 2-bromophenylmagnesium chloride in nearly quantitative yield. google.com

Table 1: Examples of Functional Group Tolerance in Halogen-Magnesium Exchange Reactions

| Aryl Bromide Substrate | Exchange Reagent | Conditions | Functional Group Tolerated | Resulting Grignard Reagent | Reference |

|---|---|---|---|---|---|

| Ethyl 4-bromobenzoate | i-PrMgCl·LiCl | -15°C, 0.5 h | Ester | 4-(ethoxycarbonyl)phenylmagnesium chloride | clockss.org |

| 4-Bromobenzonitrile | i-PrMgCl·LiCl | -20°C, 0.5 h | Nitrile (Cyano) | 4-cyanophenylmagnesium chloride | clockss.org |

| 1-Bromo-2-nitrobenzene | i-PrMgCl | -78°C, 1 h | Nitro | 2-nitrophenylmagnesium chloride | harvard.edu |

| 1,2-Dibromobenzene | i-PrMgCl·LiCl | -15°C, 1.5 h | Bromide | 2-bromophenylmagnesium chloride | google.com |

| 3-Bromobenzamide | i-PrMgCl·LiCl | -50°C to 0°C, 1 h | Amide | 3-(aminocarbonyl)phenylmagnesium chloride | clockss.org |

Sustainable and Scalable Synthetic Techniques for Aryl Organomagnesium Bromides

Continuous flow chemistry has emerged as a powerful technology for the synthesis of organometallic reagents, offering significant advantages in safety, efficiency, and scalability over traditional batch processes. researchgate.netaiche.org The formation of Grignard reagents is often highly exothermic, which can lead to hazardous conditions and the formation of byproducts like Wurtz-coupling products in large-scale batch reactors. researchgate.netfraunhofer.de

Flow reactors, with their high surface-area-to-volume ratio, provide superior heat and mass transfer, allowing for precise temperature control of these exothermic reactions. researchgate.netacs.org This enhanced control minimizes side reactions and improves product yield and purity. researchgate.net In a typical setup, a solution of the aryl halide (e.g., hexylbromobenzene) in a solvent like tetrahydrofuran (THF) or the more eco-friendly 2-methyltetrahydrofuran (B130290) (2-MeTHF) is continuously pumped through a heated column packed with magnesium turnings. researchgate.netrsc.org The resulting Grignard solution is collected at the outlet.

This methodology enables "on-demand" generation of the Grignard reagent, which can be directly telescoped into subsequent reactions, avoiding the risks associated with storing large quantities of these reactive compounds. aiche.orgrsc.org Inline analytical tools, such as infrared (IR) spectroscopy, can be integrated into the flow system to monitor the reaction in real-time, allowing for rapid optimization of conditions like flow rate, temperature, and concentration. researchgate.netacs.org

Flow synthesis is highly scalable; increasing production is a matter of running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel). fraunhofer.de This approach has been successfully applied to produce various arylmagnesium bromides with high productivity and purity. aiche.orgacs.org

Table 2: Parameters for Continuous Flow Synthesis of Arylmagnesium Bromides

| Aryl Halide | Solvent | Reactor Type | Residence Time | Temperature | Yield/Conversion | Reference |

|---|---|---|---|---|---|---|

| Bromobenzene | THF | Packed-bed (Mg turnings) | Not specified | 40°C | >95% Conversion | researchgate.net |

| 2-Fluorobenzoyl chloride | 2-MeTHF | Not specified | 1 hour | Ambient | 99% (with o-tolylmagnesium bromide) | rsc.org |

| 4-Fluorochlorobenzene | Isopropyl ether/THF | Series of kettles | 4 hours | 70°C | 99.3% Conversion | google.com |

| 1-Chlorobutane | Cyclopentyl methyl ether/THF | Series of kettles | 3 hours | 90°C | 98.7% Conversion | google.com |

Mechanochemistry, specifically ball milling, offers a paradigm shift in the synthesis of Grignard reagents, moving away from bulk solvents towards a more sustainable and efficient solid-state approach. organic-chemistry.orgresearchgate.net This technique involves the mechanical grinding of an organic halide with magnesium metal in a milling jar, often with a small amount of a liquid additive like THF. acs.orgyoutube.com

The intense energy input from the milling process continuously activates the magnesium surface, facilitating the reaction without the need for bulk solvent or external heating. acs.orgnih.gov A remarkable feature of this method is its tolerance to air and moisture. organic-chemistry.org Grignard reagents can be successfully prepared by milling the reactants in a closed jar without the need for a strict inert atmosphere, a requirement that is fundamental to traditional solution-phase synthesis. organic-chemistry.orgyoutube.com

Mechanochemical synthesis has been shown to be broadly applicable, enabling the formation of various arylmagnesium reagents that can participate in a wide range of reactions, including additions to carbonyls and cross-coupling reactions, with yields comparable to solution-based methods. organic-chemistry.orgresearchgate.net This technique represents a significant step towards greener and safer chemical manufacturing.

Table 3: Mechanochemical Synthesis of Grignard Reagents and Subsequent Reactions

| Aryl Halide | Electrophile | Conditions | Final Product | Yield | Reference |

|---|---|---|---|---|---|

| Bromobenzene | Benzaldehyde | Ball mill (30 Hz), 60 min formation, 60 min reaction | Diphenylmethanol | 99% | organic-chemistry.org |

| 4-Bromotoluene | Benzophenone | Ball mill (30 Hz), 60 min formation, 60 min reaction | (4-Methylphenyl)diphenylmethanol | 99% | organic-chemistry.org |

| 1-Bromonaphthalene | Acetone | Ball mill (30 Hz), 60 min formation, 60 min reaction | 2-(Naphthalen-1-yl)propan-2-ol | 96% | organic-chemistry.org |

| 4-Chlorotoluene | Benzaldehyde | Ball mill (30 Hz), 60 min formation, 60 min reaction | Phenyl(p-tolyl)methanol | 92% | organic-chemistry.org |

Mechanistic Investigations of Aryl Organomagnesium Bromide Formation and Subsequent Reactivity

Mechanisms of Grignard Reagent Formation from Aryl Halides and Magnesium Metal

The synthesis of Grignard reagents, including aryl magnesium bromides like hexylbenzene (B86705) magnesium bromide, involves the reaction of an aryl halide with magnesium metal. masterorganicchemistry.com This process is heterogeneous, occurring on the surface of the magnesium, and its mechanism has been a subject of extensive investigation. youtube.com The general reaction is represented as:

Ar-Br + Mg → Ar-Mg-Br

Two primary mechanistic pathways are considered for this transformation: radical pathways involving electron transfer and polar or concerted processes.

Radical Pathways and Electron Transfer Processes

The most widely accepted mechanism for the formation of Grignard reagents from aryl halides involves single-electron transfer (SET) from the magnesium metal to the aryl halide. rsc.org This process generates a radical anion, which then fragments to form an aryl radical and a halide ion. The aryl radical can subsequently react with the magnesium surface.

Key Steps in the Radical Pathway:

Single-Electron Transfer (SET): An electron is transferred from the magnesium metal to the antibonding orbital of the carbon-bromine bond in the aryl halide (e.g., 1-bromo-4-hexylbenzene).

Mg + Ar-Br → Mg•⁺ + [Ar-Br]•⁻

Fragmentation: The resulting radical anion is unstable and rapidly dissociates into an aryl radical and a bromide anion.

[Ar-Br]•⁻ → Ar• + Br⁻

Reaction with Magnesium: The highly reactive aryl radical then reacts with the magnesium radical cation (Mg•⁺) on the metal surface to form the organomagnesium bromide. rsc.org

Ar• + Mg•⁺ → Ar-Mg⁺

Ar-Mg⁺ + Br⁻ → Ar-Mg-Br

Evidence for the involvement of radical intermediates in the formation of aryl Grignard reagents comes from studies using radical probes. dtu.dk The detection of cyclized products from specifically designed aryl halide precursors provides strong support for the existence of free radical intermediates during the reaction. dtu.dk

Polar Mechanisms and Concerted Processes

While the radical pathway is dominant, alternative polar or concerted mechanisms have also been proposed, particularly for more reactive aryl halides. In a concerted mechanism, the insertion of the magnesium atom into the carbon-halogen bond occurs in a single step, without the formation of discrete radical intermediates.

Theoretical studies have explored these non-radical pathways, suggesting that the reaction could proceed through a three-centered transition state involving the magnesium atom and the carbon and halogen atoms of the aryl halide. taylorandfrancis.com However, for most aryl bromides, the energy barrier for this concerted process is generally considered to be higher than that for the SET mechanism. The nature of the aryl group and the reaction conditions can influence the operative mechanism.

Mechanistic Pathways of Arylmagnesium Bromide Reactions with Electrophiles

Arylmagnesium bromides are potent nucleophiles and strong bases, reacting with a wide array of electrophiles. masterorganicchemistry.comnih.gov The reactions with carbonyl compounds are among the most important applications of these reagents. The mechanisms of these reactions can proceed through either a nucleophilic addition pathway or a single-electron transfer (SET) process.

Nucleophilic Addition Mechanisms to Carbonyl Compounds

The classical mechanism for the reaction of a Grignard reagent with a carbonyl compound, such as a ketone or an aldehyde, is a nucleophilic addition. masterorganicchemistry.comjku.atyoutube.comcsbsju.edu In this pathway, the nucleophilic carbon of the arylmagnesium bromide attacks the electrophilic carbonyl carbon.

Steps in Nucleophilic Addition:

Coordination: The magnesium atom of the Grignard reagent, acting as a Lewis acid, coordinates to the carbonyl oxygen. This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon. libretexts.org

Nucleophilic Attack: The aryl group, with its partial negative charge, attacks the electrophilic carbonyl carbon, forming a new carbon-carbon bond. This occurs via a six-membered ring transition state if a dimeric Grignard reagent is involved.

Formation of Alkoxide: The attack leads to the formation of a tetrahedral magnesium alkoxide intermediate.

Protonation: Subsequent workup with an aqueous acid protonates the alkoxide to yield the final alcohol product. nih.gov

For a reaction between hexylbenzene magnesium bromide and a generic ketone (R₂C=O), the process would be:

C₆H₅(CH₂)₅MgBr + R₂C=O → C₆H₅(CH₂)₅-C(R₂)-OMgBr

C₆H₅(CH₂)₅-C(R₂)-OMgBr + H₃O⁺ → C₆H₅(CH₂)₅-C(R₂)-OH + Mg(OH)Br

The reaction is generally considered irreversible due to the strong basicity of the Grignard reagent. masterorganicchemistry.com

Single Electron Transfer (SET) Processes in Grignard Reactions

An alternative mechanistic pathway for the reaction of Grignard reagents with certain electrophiles, particularly sterically hindered ketones or substrates with low reduction potentials, is the single-electron transfer (SET) mechanism. csbsju.edu

Steps in the SET Pathway:

Electron Transfer: The Grignard reagent transfers an electron to the carbonyl compound, forming a radical anion of the carbonyl compound (a ketyl radical) and a radical cation of the Grignard reagent.

Radical Coupling: These radical intermediates can then couple to form the magnesium alkoxide.

Side Reactions: Alternatively, the radical intermediates can undergo other reactions, such as hydrogen abstraction or dimerization, leading to side products.

The competition between the nucleophilic addition and SET pathways is influenced by factors such as the steric hindrance of both the Grignard reagent and the carbonyl compound, the reduction potential of the electrophile, and the solvent. taylorandfrancis.com For unhindered substrates, the polar nucleophilic addition mechanism is generally favored. csbsju.edu However, evidence from studies with certain aromatic ketones suggests that the SET pathway can be a significant contributor.

Reactivity and Advanced Synthetic Applications of Aryl Organomagnesium Bromides

Formation of Carbon-Carbon Bonds via Arylmagnesium Bromide Reactions

The core reactivity of hexylphenylmagnesium bromide stems from the polarized carbon-magnesium bond, which imparts a carbanionic character to the hexylphenyl group. This nucleophilicity drives its reactions with a variety of electrophilic substrates, leading to the formation of new carbon-carbon single bonds.

Nucleophilic Additions to Aldehydes and Ketones

Hexylphenylmagnesium bromide readily reacts with aldehydes and ketones in a nucleophilic addition to the carbonyl carbon. This reaction is a cornerstone of alcohol synthesis. The addition to an aldehyde yields a secondary alcohol, while reaction with a ketone produces a tertiary alcohol. The general mechanism involves the attack of the nucleophilic hexylphenyl group on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate during aqueous workup. nih.govyoutube.com

Reaction Scheme:

Hexylphenylmagnesium bromide + Aldehyde → Secondary Alcohol

Hexylphenylmagnesium bromide + Ketone → Tertiary Alcohol

| Reactant 1 | Reactant 2 | Product Type |

| Hexylphenylmagnesium bromide | Aldehyde | Secondary Alcohol |

| Hexylphenylmagnesium bromide | Ketone | Tertiary Alcohol |

Reactions with Esters and Acid Halides for Tertiary Alcohol Synthesis

When hexylphenylmagnesium bromide is treated with esters or acid halides, a double addition occurs, leading to the formation of tertiary alcohols. libretexts.org The initial nucleophilic acyl substitution replaces the alkoxy or halide group, forming an intermediate ketone. This ketone then rapidly reacts with a second equivalent of the Grignard reagent in a nucleophilic addition to yield the tertiary alcohol after workup. libretexts.org

Reaction Progression:

Nucleophilic Acyl Substitution: Hexylphenylmagnesium bromide reacts with the ester or acid halide.

Intermediate Ketone Formation: A ketone bearing the hexylphenyl group is formed.

Nucleophilic Addition: A second molecule of the Grignard reagent adds to the newly formed ketone.

Tertiary Alcohol Product: A tertiary alcohol with two hexylphenyl groups is the final product.

| Reactant | Intermediate | Final Product |

| Ester or Acid Halide | Ketone | Tertiary Alcohol |

Carboxylation with Carbon Dioxide to Form Carboxylic Acids

The reaction of hexylphenylmagnesium bromide with carbon dioxide (CO2) is a direct method for the synthesis of hexylbenzoic acid. nih.govgoogle.com The nucleophilic hexylphenyl group attacks the electrophilic carbon of CO2. Subsequent acidification of the resulting carboxylate salt yields the corresponding carboxylic acid. nih.govgoogle.comskku.edu This process represents a significant transformation, converting an organometallic compound into a valuable carboxylic acid derivative. nih.govskku.eduresearchgate.netnih.gov

| Reagent 1 | Reagent 2 | Intermediate | Final Product |

| Hexylphenylmagnesium bromide | Carbon Dioxide (CO2) | Magnesium Carboxylate Salt | Hexylbenzoic Acid |

Ring-Opening Reactions of Epoxides

Epoxides, three-membered cyclic ethers, undergo ring-opening reactions when treated with strong nucleophiles like hexylphenylmagnesium bromide. khanacademy.orglibretexts.orgresearchgate.net The reaction proceeds via an SN2 mechanism, where the hexylphenyl group attacks one of the electrophilic carbons of the epoxide ring, leading to the opening of the strained ring. khanacademy.orglibretexts.org This reaction is highly regioselective, with the nucleophile typically attacking the less sterically hindered carbon of the epoxide. The result is the formation of a β-substituted alcohol. libretexts.orgresearchgate.netmdpi.com

Conjugate Additions to α,β-Unsaturated Systems

While Grignard reagents typically favor 1,2-addition to α,β-unsaturated carbonyl compounds, conjugate (or 1,4-) addition can also occur. libretexts.orgyoutube.com In the case of hexylphenylmagnesium bromide, the addition to an α,β-unsaturated ketone or ester can lead to the formation of a new carbon-carbon bond at the β-position relative to the carbonyl group. libretexts.orgyoutube.com The ratio of 1,2- to 1,4-addition products can be influenced by factors such as the steric hindrance of the substrate and the presence of catalytic amounts of certain metal salts.

Reactions with Nitriles for Ketone Synthesis

Hexylphenylmagnesium bromide reacts with nitriles to produce ketones after an acidic workup. masterorganicchemistry.comlibretexts.org The nucleophilic hexylphenyl group adds to the electrophilic carbon of the nitrile, forming an imine anion intermediate. libretexts.orglibretexts.org This intermediate is then hydrolyzed with aqueous acid to yield the corresponding ketone. masterorganicchemistry.comchadsprep.com This method is particularly useful for synthesizing ketones where one of the alkyl or aryl groups is derived from the Grignard reagent and the other from the nitrile.

| Reactant 1 | Reactant 2 | Intermediate | Final Product |

| Hexylphenylmagnesium bromide | Nitrile | Imine Anion | Ketone |

Reactions with Heterocyclic N-oxides

The reaction of Grignard reagents with heterocyclic N-oxides represents a versatile method for the functionalization of nitrogen-containing aromatic systems. diva-portal.orgrsc.org When an aryl Grignard reagent, such as (4-hexylphenyl)magnesium bromide, reacts with a pyridine (B92270) N-oxide, it can lead to the formation of substituted dienal oximes through a ring-opening mechanism. diva-portal.org This transformation is typically rapid and can produce a diverse range of products. diva-portal.org

Furthermore, the reaction conditions can be tuned to achieve different outcomes. For instance, by carrying out the reaction at lower temperatures (e.g., -40 °C) and sequentially adding an aldehyde or ketone, a trans-2,3-dihydropyridine N-oxide can be synthesized with high regio- and stereoselectivity. diva-portal.org These intermediates are valuable precursors for the synthesis of substituted piperidines via reduction. diva-portal.org The ortho-metalation of pyridine N-oxides using Grignard reagents also provides a pathway for the introduction of various electrophiles. diva-portal.org While specific studies on (4-hexylphenyl)magnesium bromide are not detailed, the general reactivity pattern of aryl Grignard reagents suggests its utility in these transformations. diva-portal.orgrsc.org

Catalytic Cross-Coupling Reactions Involving Aryl Organomagnesium Bromides

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and selectivity. Aryl Grignard reagents like (4-hexylphenyl)magnesium bromide are excellent nucleophilic partners in these transformations. wikipedia.orgorganic-chemistry.org

Copper-Catalyzed Cross-Couplings

Copper-catalyzed cross-coupling reactions provide an economical and environmentally friendly alternative to palladium- and nickel-based systems. researchgate.netresearchgate.net While historically known for the Ullmann condensation, modern copper catalysis has expanded to include the coupling of Grignard reagents with various electrophiles. researchgate.net

The reaction of (4-hexylphenyl)magnesium bromide with alkyl or aryl halides can be facilitated by a simple copper salt, such as copper(I) iodide or copper(II) bromide. researchgate.net These reactions often proceed under mild conditions and can tolerate a range of functional groups. researchgate.netrsc.org For instance, the coupling of aryl Grignard reagents with alkyl bromides has been shown to proceed efficiently in the presence of a catalytic amount of cuprous iodide. researchgate.net

Ligand Effects and Catalyst Design in Cross-Coupling Processes

The design of ligands and catalysts is paramount in controlling the outcome of cross-coupling reactions. researchgate.netnih.gov The ligand plays a crucial role in stabilizing the metal center, modulating its reactivity, and influencing the selectivity of the reaction. researchgate.netnih.gov

In nickel- and palladium-catalyzed Kumada couplings, bulky and electron-rich phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs) are widely used. arkat-usa.orgresearchgate.netnih.gov These ligands facilitate the oxidative addition step and promote the reductive elimination to afford the desired product. arkat-usa.orgresearchgate.net For instance, tripodal phosphine ligands have been shown to form well-defined nickel(I) complexes that are highly active catalysts. researchgate.net

In iron-catalyzed reactions, simple additives like TMEDA can act as ligands, stabilizing the iron species and preventing unwanted side reactions. asianpubs.org The development of new ligand systems continues to push the boundaries of cross-coupling chemistry, enabling the use of more challenging substrates and the formation of increasingly complex molecules. nih.gov The careful selection of the ligand is therefore essential for optimizing the reaction of (4-hexylphenyl)magnesium bromide in any given cross-coupling scenario.

Formation of Carbon-Heteroatom Bonds

The polarity of the carbon-magnesium bond in Grignard reagents renders the carbon atom nucleophilic, enabling it to attack a wide range of electrophilic heteroatom sources. wikipedia.org This reactivity is fundamental to the construction of diverse molecular architectures containing heteroatomic functional groups.

Formation of Carbon-Nitrogen (C-N) Bonds

The direct formation of C-N bonds using Grignard reagents has been a long-standing challenge in organic synthesis. However, recent advancements have provided novel methods to achieve this transformation. One such method involves the reaction of aryl Grignard reagents with bench-stable oxaziridines. acs.orgacs.org Specifically, reacting an aryl Grignard reagent with an N-H oxaziridine (B8769555) allows for the direct formation of anilines. acs.org This reaction proceeds through the nucleophilic attack of the aryl Grignard at the nitrogen atom of the oxaziridine ring.

For instance, the reaction of phenylmagnesium bromide with a suitable N-H oxaziridine would be expected to yield aniline. This method offers a straightforward approach to C-N bond formation under relatively mild conditions, avoiding the use of traditional, often harsher, methods. acs.orgacs.org

Table 1: Formation of C-N Bonds using Aryl Grignard Reagents

| Aryl Grignard Reagent | Electrophile | Product | Reference |

| Phenylmagnesium bromide | N-H Oxaziridine | Aniline | acs.org |

Formation of Carbon-Oxygen (C-O) Bonds

Similar to C-N bond formation, the synthesis of phenols from aryl Grignard reagents can be accomplished using modified oxaziridines. acs.orgacs.org When the nitrogen of the oxaziridine is protected, for example with a benzyl (B1604629) group, the nucleophilic attack of the aryl Grignard reagent is directed towards the oxygen atom, leading to the formation of a phenol (B47542) after work-up. acs.org This provides a valuable and direct route to substituted phenols, which are important intermediates in pharmaceuticals and other fine chemicals.

The reaction of phenylmagnesium bromide with an N-benzyl oxaziridine would thus be expected to produce phenol. This transformation highlights the versatility of oxaziridines as electrophilic sources of heteroatoms for reactions with Grignard reagents. acs.orgacs.org

Table 2: Formation of C-O Bonds using Aryl Grignard Reagents

| Aryl Grignard Reagent | Electrophile | Product | Reference |

| Phenylmagnesium bromide | N-Benzyl Oxaziridine | Phenol | acs.org |

Formation of Carbon-Sulfur (C-S) Bonds

The synthesis of aryl thioethers through the reaction of Grignard reagents with sulfur-based electrophiles is a well-established method. Arylmagnesium bromides can react with elemental sulfur to form magnesium thiolates, which upon quenching with an alkyl halide, yield the corresponding aryl alkyl thioether. Alternatively, reaction with disulfides can directly produce thioethers.

For example, the reaction of phenylmagnesium bromide with diphenyl disulfide would lead to the formation of phenyl sulfide. This type of reaction is a fundamental transformation in organosulfur chemistry.

Table 3: Formation of C-S Bonds using Aryl Grignard Reagents

| Aryl Grignard Reagent | Electrophile | Product |

| Phenylmagnesium bromide | Diphenyl disulfide | Phenyl sulfide |

Formation of Carbon-Phosphorus (C-P) Bonds

Arylphosphines, which are crucial ligands in catalysis and serve as building blocks for various organophosphorus compounds, can be readily synthesized from aryl Grignard reagents. The reaction of an arylmagnesium bromide with a phosphorus halide, such as phosphorus trichloride, is a classic method for the formation of a C-P bond. wikipedia.orgassignmentpoint.com

A well-known example is the synthesis of triphenylphosphine (B44618) from the reaction of three equivalents of phenylmagnesium bromide with one equivalent of phosphorus trichloride. wikipedia.orgassignmentpoint.comtardigrade.in This reaction provides a direct and efficient route to tertiary phosphines.

Table 4: Formation of C-P Bonds using Aryl Grignard Reagents

| Aryl Grignard Reagent | Electrophile | Product | Reference |

| Phenylmagnesium bromide (3 equiv.) | Phosphorus trichloride | Triphenylphosphine | wikipedia.orgassignmentpoint.comtardigrade.in |

Formation of Carbon-Silicon (C-Si) Bonds

The creation of carbon-silicon bonds is of significant interest for the synthesis of organosilicon compounds, which have applications in materials science and medicinal chemistry. Aryl Grignard reagents are effective nucleophiles for the formation of C-Si bonds when reacted with silyl (B83357) halides. nih.gov

The reaction of an arylmagnesium bromide, such as phenylmagnesium bromide, with a chlorosilane like trimethylsilyl (B98337) chloride, results in the formation of the corresponding arylsilane, in this case, trimethyl(phenyl)silane. This reaction is a fundamental step in the synthesis of a wide array of organosilicon compounds.

Table 5: Formation of C-Si Bonds using Aryl Grignard Reagents

| Aryl Grignard Reagent | Electrophile | Product | Reference |

| Phenylmagnesium bromide | Trimethylsilyl chloride | Trimethyl(phenyl)silane | nih.gov |

Stereochemical Control in Aryl Organomagnesium Bromide Reactions

Diastereoselective Additions to Chiral Substrates

When an aryl Grignard reagent reacts with a substrate that already contains one or more stereocenters, the existing chirality can influence the stereochemical outcome of the newly formed stereocenter. This phenomenon, known as substrate-controlled diastereoselection, relies on the differential steric and electronic interactions in the diastereomeric transition states.

The addition of Grignard reagents to chiral carbonyl compounds is a classic example. The Felkin-Anh model is often used to predict the outcome, suggesting that the nucleophile will attack the carbonyl carbon from the least hindered face. umich.edu However, the stereoselectivity can be highly dependent on the specific substrate and reaction conditions. For instance, the addition of Grignard reagents to α-epoxy N-sulfonyl hydrazones proceeds with syn-selectivity, directed by the alkoxide formed after the base-induced ring opening of the epoxide. nih.gov This strategy allows for the creation of α-quaternary centers with a high degree of control. nih.gov

Similarly, high diastereoselectivity has been observed in the addition of Grignard reagents to N-glyoxyloyl-(2R)-bornane-10,2-sultam, where the chiral sultam auxiliary effectively directs the approach of the nucleophile. icm.edu.pl Copper-catalyzed conjugate additions to chiral N-enoyl oxazolidinones also provide β-substituted products with high diastereoselectivity, demonstrating the utility of chiral auxiliaries attached to the substrate. rsc.org In reactions with fluorinated aromatic sulfinyl imines, the diastereoselectivity of propargylmagnesium bromide addition was found to be highly dependent on the solvent, with non-coordinating solvents like dichloromethane (B109758) (DCM) often providing good results where coordinating solvents like tetrahydrofuran (B95107) (THF) might be less effective depending on the substrate's basicity. acs.org

Table 1: Examples of Diastereoselective Additions of Organomagnesium Reagents to Chiral Substrates

| Chiral Substrate | Grignard Reagent | Conditions | Diastereomeric Ratio (d.r.) | Yield | Reference |

|---|---|---|---|---|---|

| N-Enoyl Oxazolidinone | Various Grignard Reagents | Cu(I) salt, Phosphine (B1218219) Ligand | Up to >99:1 | Good | rsc.org |

| Fluorinated Aryl Sulfinyl Imine | Propargylmagnesium Bromide | DCM or THF | Up to >95:5 | High | acs.org |

| α-Epoxy N-sulfonyl Hydrazone | Aryl- and Alkylmagnesium Bromides | Base-induced ring opening | syn-selective | - | nih.gov |

| N-Glyoxyloyl-(2R)-bornane-10,2-sultam | Phenylmagnesium Chloride | - | Predominantly (14S) | - | icm.edu.pl |

| Chiral N-Acyloxazolidinone | Aldehydes (Aldol Reaction) | MgBr₂ (cat.), TMSCl | Up to 32:1 (anti) | - | nih.gov |

Enantioselective Transformations Using Chiral Auxiliaries and Ligands

In reactions where the substrate is prochiral, enantioselectivity can be induced by employing either a chiral auxiliary or a chiral ligand. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate, directs the stereochemical course of the reaction, and is subsequently removed. wikipedia.org A well-established example is the use of tert-butanesulfinamide. The addition of a Grignard reagent to a tert-butanesulfinyl imine occurs via a six-membered ring transition state where the magnesium is coordinated to both the nitrogen and oxygen atoms, leading to highly stereoselective amine synthesis. wikipedia.org

Alternatively, a chiral ligand can be used in catalytic amounts to generate a chiral environment around the metal center of the reagent or a catalyst. This approach is highly atom-economical. Remarkable progress has been made in the catalytic enantioselective addition of Grignard reagents to ketones and other electrophiles. nih.govmmu.ac.uk For instance, biaryl chiral ligands derived from 1,2-diaminocyclohexane (DACH) have proven effective for the asymmetric addition of both aliphatic and aromatic Grignard reagents to ketones, affording chiral tertiary alcohols with high enantiomeric excess (up to 95% ee). nih.gov Similarly, iron-catalyzed cross-coupling reactions between aryl Grignard reagents and racemic α-chloroesters, in the presence of a chiral bisphosphine ligand, can produce chiral α-arylalkanoates with excellent enantioselectivity (er up to 91:9). kyoto-u.ac.jpkyoto-u.ac.jp

The development of new chiral ligands is a continuous effort in organic synthesis. researchgate.netenamine.net These advancements expand the scope of enantioselective transformations involving organomagnesium reagents, making them powerful tools for constructing complex chiral molecules from simple precursors. nih.govrug.nl

Table 2: Enantioselective Reactions with Aryl Grignard Reagents Using Chiral Ligands/Auxiliaries

| Substrate | Aryl Grignard Reagent | Chiral Influence | Product Type | Enantioselectivity | Reference |

|---|---|---|---|---|---|

| Racemic α-Chloroester | Arylmagnesium Bromide | Fe(acac)₃, Chiral Bisphosphine Ligand (L1) | α-Arylalkanoate | up to 91:9 er | kyoto-u.ac.jp |

| Ketone (e.g., Acetophenone) | Arylmagnesium Bromide | Chiral Diamine Ligand (e.g., (R,R)-L12) | Chiral Tertiary Alcohol | up to 95% ee | nih.gov |

| tert-Butanesulfinyl Imine | Grignard Reagent | tert-Butanesulfinamide (Auxiliary) | Chiral Amine | High d.r. | wikipedia.org |

| [1.1.1]Propellane/Allylic Phosphate | Arylmagnesium Bromide | Chiral N-Heterocyclic Carbene (NHC) | α-Chiral Bicyclo[1.1.1]pentane | High ee | acs.org |

Chelation-Controlled Stereoselectivity

Chelation control is a powerful strategy for directing the stereochemical outcome of reactions involving Grignard reagents. This effect occurs when the substrate contains a Lewis basic functional group, typically an ether, hydroxyl, or amine, positioned appropriately to coordinate to the magnesium atom of the Grignard reagent. This coordination forms a rigid, cyclic transition state that blocks one face of the reactive center, forcing the nucleophile to attack from the opposite, less hindered face. umich.edu

This principle is particularly effective in reactions with carbonyl compounds bearing an α- or β-alkoxy or hydroxy group. The magnesium atom in the Grignard reagent can form a five- or six-membered chelate ring with the carbonyl oxygen and the heteroatom of the substituent. umich.edu This pre-organization of the substrate locks its conformation and dictates the trajectory of the aryl group's addition. For example, Grignard reactions with 2-α-hydroxyalkyl-cyclopentanones have shown complete stereospecificity due to chelation in the transition state.

The effectiveness of chelation control can sometimes be in opposition to predictions from non-chelated models like the Felkin-Anh model. umich.edu The choice between a chelated and non-chelated pathway can often be influenced by the nature of the Grignard reagent, the solvent, and the specific substrate. Chelation has also been shown to trigger facile conjugate additions, as seen in the reaction between γ-hydroxybutynenitrile and Grignard reagents, where the initial chelation facilitates the subsequent addition. nih.gov This demonstrates the broad utility of chelation as a guiding principle for achieving high stereoselectivity in complex organic transformations.

Computational Studies and Theoretical Insights into Aryl Organomagnesium Chemistry

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure of aryl organomagnesium compounds. These calculations provide a detailed picture of the carbon-magnesium (C-Mg) bond, which is central to the reactivity of Grignard reagents. The nature of this bond is highly polar, conferring significant carbanionic character on the carbon atom, making it a potent nucleophile. researchgate.net

For an aryl Grignard reagent such as hexylbenzene (B86705) magnesium bromide, calculations can predict the charge distribution across the molecule, highlighting the nucleophilic carbon on the benzene (B151609) ring and the electrophilic magnesium center. The electronic properties, such as the bond dissociation energy (BDE) of the Mg-C bond, can be calculated to predict the propensity for either polar (nucleophilic addition) or radical (single electron transfer, SET) reaction pathways. acs.org For instance, calculations have shown that the Mg–CH₃ BDE in solvated methylmagnesium chloride is high (around 66 kcal mol⁻¹), suggesting that the spontaneous formation of alkyl radicals is unlikely in solution. acs.org However, the presence of a substrate like an aromatic ketone can significantly lower this BDE, making the SET pathway more competitive. acs.org

Computational studies also elucidate the influence of substituents on the aryl ring. Hammett studies, which correlate reaction rates with substituent electronic effects, can be complemented by computational analysis. For example, in iron-catalyzed cross-coupling reactions, aryl Grignard reagents with electron-donating groups were found to be more reactive, a finding supported by a negative ρ value in the Hammett plot, which is consistent with transmetalation being a key step. nih.gov

Table 1: Representative Theoretical Approaches for Electronic Structure Analysis

| Computational Method | Application | Key Insights |

|---|---|---|

| Density Functional Theory (B3LYP, PBE0-D3) | Geometry optimization, reaction energies, bond analysis. researchgate.netresearchgate.netacs.org | Provides accurate structures and energetics; reveals the polar nature of the C-Mg bond. researchgate.netresearchgate.net |

| Møller–Plesset Perturbation Theory (MP2) | High-accuracy energy calculations. researchgate.net | Used as a benchmark for DFT methods; confirms the stability of dimeric Grignard structures. researchgate.net |

Molecular Dynamics Simulations of Organomagnesium Species in Solution

Grignard reagents exist in solution as a complex mixture of species governed by the Schlenk equilibrium. researchgate.netnih.gov This equilibrium involves the disproportionation of the Grignard reagent (RMgX) into the dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂). nih.govresearchgate.net Molecular dynamics (MD) simulations, particularly ab initio MD (AIMD), have been crucial in mapping the dynamic nature of these species in ethereal solvents like tetrahydrofuran (B95107) (THF). acs.orgresearchgate.netacs.org

AIMD simulations show that monomeric, dimeric, and other polynuclear organomagnesium species coexist and are in constant flux. acs.orgresearchgate.net The solvent is not a passive medium but an active participant, coordinating to the magnesium centers and mediating the exchange of ligands (alkyl/aryl groups and halides). researchgate.netacs.org Simulations of methylmagnesium chloride in THF reveal that the magnesium atoms can be coordinated by two to four solvent molecules. acs.org The dynamic exchange of these solvent molecules is key to the transformation between different species in the Schlenk equilibrium. researchgate.netacs.org

Table 2: Key Findings from Molecular Dynamics Simulations of Grignard Reagents in THF

| Phenomenon | Description | Computational Insight |

|---|---|---|

| Schlenk Equilibrium | 2 RMgX ⇌ MgR₂ + MgX₂ | AIMD reveals the mechanism occurs via chlorine-bridged dinuclear species. The solvent is a key player in driving the equilibrium. researchgate.netacs.org |

| Solvation Structure | Mg centers are coordinated by solvent molecules (e.g., THF). | Species with various solvation numbers (2-4 THF molecules) coexist. The most stable structures are not always the most reactive. acs.org |

Computational Elucidation of Reaction Mechanisms (e.g., Transition State Analysis)

Computational chemistry provides powerful tools for mapping the potential energy surfaces of reactions involving aryl organomagnesium reagents. By locating and characterizing the transition states (TS), chemists can understand reaction pathways, predict product distributions, and explain stereoselectivity. researchgate.netresearchgate.netsmu.edu

For the classic Grignard addition to a carbonyl group, calculations have explored the competing polar and single electron transfer (SET) mechanisms. researchgate.net

Polar Mechanism: This pathway involves a four-centered transition state where the nucleophilic carbon attacks the carbonyl carbon while the magnesium coordinates to the carbonyl oxygen. researchgate.net This is a concerted process.

SET Mechanism: In this stepwise process, an electron is first transferred from the Grignard reagent to the substrate (e.g., a ketone), forming a radical ion pair. This pair then recombines to form the product. researchgate.net

DFT calculations on the reaction of methylmagnesium chloride with formaldehyde (B43269) revealed a path involving a dimeric Grignard reagent, where the interaction between a vicinal-magnesium bonded alkyl group and the C=O group leads to C-C bond formation. researchgate.net For bulkier groups or certain substrates, the SET mechanism can become dominant. acs.orgresearchgate.net

Transition state analysis has also been applied to diastereoselective additions. For example, DFT calculations on the addition of ethylmagnesium bromide to N-(tert-butylsulfinyl)imines successfully predicted the experimental diastereomeric ratio by comparing the energy profiles of the various possible reaction pathways. chemrxiv.org Such analyses involve modeling the reactants, the transition states, and the resulting intermediates, often including explicit solvent molecules to accurately capture the energetics. researchgate.netchemrxiv.org The analysis of the intrinsic reaction coordinate (IRC) connects the transition state to the reactants and products, confirming the proposed mechanism. smu.edu

Applications of Density Functional Theory (DFT) in Organomagnesium Catalysis

While Grignard reagents are typically used as stoichiometric reagents, there is growing interest in magnesium-catalyzed reactions. wikipedia.org DFT is a cornerstone for investigating the mechanisms of such catalytic cycles and for designing new catalysts. cam.ac.ukchemrxiv.org

In the context of organomagnesium chemistry, DFT can be applied to understand processes like iron-catalyzed cross-coupling reactions, which often employ Grignard reagents. nih.gov A computational study of such a reaction can elucidate the roles of the different components, such as the Grignard reagent, the alkyl halide, and the iron catalyst. For example, a combined experimental and computational study on the iron-catalyzed coupling of aryl Grignards with alkyl halides provided strong support for an Fe(I)-Fe(III) catalytic cycle, with transmetalation from magnesium to iron being a key selectivity-determining step. nih.gov

DFT calculations can establish scaling and Brønsted-Evans-Polanyi (BEP) relationships, which connect the adsorption energies of intermediates to reaction and activation energies. chemrxiv.org This "descriptor-based" approach allows for the high-throughput screening of potential catalysts. chemrxiv.org For a hypothetical reaction catalyzed by a magnesium complex involving an aryl Grignard, DFT could be used to:

Model the catalyst resting state and active species.

Calculate the energetics of elementary steps like oxidative addition, transmetalation, and reductive elimination.

Identify the rate-determining step and the factors that control it.

Predict how modifications to the catalyst's ligand framework or the Grignard reagent's structure would impact catalytic activity and selectivity. acs.org

The accuracy of these predictions is highly dependent on the chosen functional and basis set, with dispersion-corrected functionals like PBE0-D3 often providing reliable results for organometallic systems. acs.org

Challenges and Future Research Directions in Aryl Organomagnesium Bromide Chemistry

Addressing Reactivity and Selectivity Challenges in Complex Syntheses

A primary challenge in the application of aryl Grignard reagents lies in controlling their reactivity and achieving high selectivity in complex molecular syntheses. Grignard reagents are highly reactive, which can lead to undesirable side reactions and the formation of byproducts. youtube.comacs.org For instance, the reaction of Grignard reagents with multifunctional compounds requires careful control to ensure the reagent reacts only at the desired site.

Future research in this area is directed towards a deeper understanding of the mechanistic pathways of Grignard reactions. acs.org By elucidating the factors that govern reactivity and selectivity, chemists can develop more precise and efficient synthetic protocols. This includes the design of novel Grignard reagents with tailored reactivity profiles and the development of new reaction conditions that favor specific outcomes.

Development of Environmentally Benign and Sustainable Methodologies

The traditional synthesis of Grignard reagents often involves the use of volatile and hazardous organic solvents like diethyl ether and tetrahydrofuran (B95107) (THF), which pose environmental and safety risks. hokudai.ac.jpbeyondbenign.org This has prompted a significant research effort towards the development of greener and more sustainable alternatives.

One promising approach is the use of mechanochemistry, specifically ball-milling, to produce Grignard reagents with a drastic reduction in the amount of organic solvent required. hokudai.ac.jp This method has been shown to be effective in producing Grignard reagents from magnesium metal and organohalides using only about one-tenth of the solvent used in conventional methods. hokudai.ac.jp This not only reduces hazardous waste but also opens up possibilities for using organohalides with poor solubility in traditional solvents. hokudai.ac.jp

Another avenue of research is the development of aqueous Grignard reactions. While Grignard reagents are notoriously reactive with water, certain zinc-mediated processes allow for carbon-carbon bond formation in aqueous conditions with minimal organic solvent. beyondbenign.org This approach significantly reduces the reliance on anhydrous solvents, making the process safer and more environmentally friendly. beyondbenign.org

The use of alternative solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources, is also being explored. gordon.edu In addition to its greener profile, 2-MeTHF has been shown to enhance the chemo- and stereoselectivity of Grignard reactions. gordon.edu These advancements in sustainable methodologies are crucial for reducing the environmental footprint of chemical manufacturing and aligning with the principles of green chemistry. hokudai.ac.jpbeyondbenign.org

Integration of Flow Chemistry and Continuous Processing for Industrial Scale-Up

The industrial-scale production of Grignard reagents presents significant safety and operational challenges due to the highly exothermic nature of their formation and their sensitivity to air and moisture. gordon.eduvapourtec.com Flow chemistry and continuous processing have emerged as powerful tools to address these challenges, enabling safer, more efficient, and scalable synthesis.

Continuous processing has been shown to improve the selectivity of Grignard reactions by reducing the formation of undesired byproducts like the Wurtz coupling product. researchgate.net Furthermore, it can lead to significant reductions in raw material usage and process mass intensity (PMI). gordon.edu For example, a continuous approach developed by Eli Lilly and Company resulted in up to a 43% reduction in magnesium usage and a 30% reduction in PMI compared to batch processing. gordon.edu

The integration of in-line analytical techniques, such as Fourier-transform infrared spectroscopy (FTIR), allows for real-time monitoring of the reaction, ensuring consistent product quality and enabling rapid process optimization. researchgate.net As industry continues to seek safer and more efficient manufacturing processes, the adoption of flow chemistry for Grignard reagent synthesis is expected to grow. gordon.educhemicalindustryjournal.co.uk

Exploration of Novel Catalytic Systems for Enhanced Functional Group Tolerance

A significant limitation of Grignard reagents is their incompatibility with many common functional groups, such as alcohols, amines, and carbonyls, which are acidic enough to be deprotonated by the highly basic Grignard reagent. This often necessitates the use of protecting groups, adding complexity and cost to synthetic routes. To overcome this challenge, researchers are actively exploring novel catalytic systems that can enhance the functional group tolerance of Grignard reactions.

Recent advancements have shown that certain transition metal catalysts, particularly those based on iron, cobalt, and nickel, can mediate cross-coupling reactions between aryl Grignard reagents and aryl halides with high efficiency and selectivity, even in the presence of sensitive functional groups. orgsyn.orgnih.govacs.org For example, iron-catalyzed cross-coupling reactions have demonstrated a surprisingly large tolerance for functional groups that are typically susceptible to attack by Grignard reagents. orgsyn.org

The choice of ligand for the metal catalyst is also crucial. N-heterocyclic carbenes (NHCs) have emerged as effective ligands in combination with iron, cobalt, and nickel fluorides for biaryl cross-coupling reactions, suppressing the formation of homocoupling byproducts. nih.gov Additionally, palladium complexes with specific bisphosphine ligands have been developed for the thioetherification of aryl bromides and iodides, exhibiting excellent yields and a broad scope with high functional group tolerance. acs.orgnih.gov

Furthermore, metal-free catalytic systems are being investigated. A combination of a quaternary ammonium (B1175870) salt and an organic base has been shown to catalyze the nucleophilic addition of Grignard reagents to ketones, enhancing the efficiency of the addition reaction while minimizing side reactions. organic-chemistry.org The development of these novel catalytic systems is a key area of research that promises to expand the synthetic utility of Grignard reagents, making them more versatile and accessible for the synthesis of complex molecules.

Q & A

Q. What are the primary synthetic routes for magnesium bromide (MgBr₂), and how do experimental conditions influence product purity?

Magnesium bromide is synthesized via:

Q. How can the ionic structure of MgBr₂ be validated using spectroscopic or crystallographic methods?

MgBr₂ adopts a hexagonal crystal lattice in its anhydrous form. Key techniques include:

- X-ray diffraction (XRD) : Confirms lattice parameters (density: 3.72 g/cm³) .

- Raman/IR spectroscopy : Identifies Mg–Br vibrational modes (~150–550 cm⁻¹) .

- Lewis structure analysis : Mg²⁺ donates electrons to two Br⁻ ions, validated via computational models (e.g., DFT) .

Q. What safety protocols are critical when handling MgBr₂ and hexylbenzene in laboratory settings?

- MgBr₂ : Causes skin/eye irritation (H315, H319) and respiratory toxicity (H335). Use fume hoods, PPE (gloves, goggles), and avoid dust generation .

- Hexylbenzene : Classified as flammable. Store in sealed containers away from oxidizers. Monitor airborne concentrations with gas detectors .

Advanced Research Questions

Q. How does the solvating power of anhydrous MgBr₂ vary with preparation temperature, and what mechanisms underlie this behavior?

- Experimental Design : Desolvate MgBr₂·etherate at 100–400°C under reduced pressure, then expose to ether-saturated air at 25°C. Measure solvation rates gravimetrically .

- Findings : No significant correlation between desolvation temperature (100–400°C) and subsequent solvation capacity. Moisture contamination during grinding may introduce variability .

Q. What thermodynamic data (e.g., ΔfH°, S°) are essential for modeling MgBr₂-driven reactions, and how are they derived?

Key values include:

- ΔfH°(gas) = -302.92 kJ/mol (via calorimetry) .

- S°(gas) = 301.03 J/mol·K (from gas-phase entropy calculations) . Application : These parameters enable prediction of equilibrium constants for reactions like .

Q. How do substrate interactions affect the biodegradation of hexylbenzene in mixed aromatic hydrocarbon systems?

- Microbial Studies : A. oryzae preferentially degrades benzene and toluene over hexylbenzene in mixtures. Competitive inhibition occurs at high benzene/xylene concentrations, reducing hexylbenzene metabolism rates .

- Analytical Method : Gas chromatography (GC) quantifies residual hydrocarbons, while factorial ANOVA identifies significant interaction effects .

Data Contradiction Analysis

Q. Discrepancies in reported MgBr₂ solvation properties: How do experimental setups explain variability?

- found no temperature-dependent solvation differences, but prior studies suggested thermal history impacts reactivity. Contradictions may stem from:

- Moisture exposure : Ground-glass joints in apparatus introduced trace H₂O, altering MgBr₂ reactivity .

- Desolvation duration : Incomplete removal of etherate complexes could skew results .

Methodological Guidance

Q. What steps are required to prepare a 0.219 M aqueous MgBr₂ solution from 10.1 g of solid?

Q. How can MgBr₂ be utilized in synthesizing benzoic acid via Grignard intermediates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.